molecular formula C7H11ClN4O B13690859 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride

Cat. No.: B13690859
M. Wt: 202.64 g/mol
InChI Key: ATBCDQWAKUKVGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide high-quality reference standards for pharmaceutical testing and other applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

4-acetyl-5-methylpyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-10-11(4)7(8)9;/h3H,1-2H3,(H3,8,9);1H

InChI Key

ATBCDQWAKUKVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(=N)N)C(=O)C.Cl

Origin of Product

United States

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